6,7-Difluoroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoroquinoline-4-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoroquinoline-4-carboxylic acid typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines, including this compound .
Industrial Production Methods: Industrial production methods often utilize microwave irradiation (MWI) to enhance reaction efficiency and yield. For example, benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline can be reacted in ethanol media under MWI to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Difluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: Fluorine atoms can be displaced by nucleophiles.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium fluoride in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Nucleophilic Substitution: Produces derivatives with different substituents on the quinoline ring.
Cross-Coupling Reactions: Forms biaryl compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
6,7-Difluoroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Acts as an enzyme inhibitor and has antibacterial, antineoplastic, and antiviral activities.
Medicine: Incorporated into drugs for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Wirkmechanismus
The mechanism of action of 6,7-difluoroquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes. By inhibiting specific enzymes, it disrupts essential biological pathways, leading to its antibacterial and antineoplastic effects . The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective .
Vergleich Mit ähnlichen Verbindungen
- 7-Fluoro-4-chloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
Uniqueness: 6,7-Difluoroquinoline-4-carboxylic acid stands out due to its dual fluorine substitution, which enhances its biological activity and stability compared to other quinoline derivatives. This makes it particularly valuable in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C10H5F2NO2 |
---|---|
Molekulargewicht |
209.15 g/mol |
IUPAC-Name |
6,7-difluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h1-4H,(H,14,15) |
InChI-Schlüssel |
XTMMEIYWPMYJGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C(C(=CC2=C1C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.